molecular formula C60H120O2 B14422553 Triacontyl triacontanoate CAS No. 85589-31-7

Triacontyl triacontanoate

Cat. No.: B14422553
CAS No.: 85589-31-7
M. Wt: 873.6 g/mol
InChI Key: JZKHGNBZTSOQNO-UHFFFAOYSA-N
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Description

Triacontyl triacontanoate, with the molecular formula C60H120O2, is a synthetic long-chain wax ester of significant interest in chemical and botanical research . As a member of the wax ester family, it is structurally analogous to compounds like triacontyl palmitate (myricyl palmitate), which is the primary component of beeswax and a key constituent of the protective cuticular waxes in many plants . This class of compounds is crucial for forming hydrophobic barriers that minimize water loss and protect against environmental stressors . Researchers utilize this compound to study the physicochemical properties and biological functions of these long-chain esters in model systems. Its applications extend to investigations in plant physiology, particularly in understanding the composition and protective role of the plant cuticle. Furthermore, studies on related long-chain fatty alcohols, such as 1-Triacontanol (which shares a similar long carbon chain), have demonstrated potent plant growth-stimulating properties, enhancing photosynthesis, nutrient uptake, and crop yield . Recent research also explores the potential of similar long-chain compounds in biomedical applications, including as agents with anti-neoplastic activity and as components in advanced drug delivery systems . This product is intended for research purposes in a controlled laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

85589-31-7

Molecular Formula

C60H120O2

Molecular Weight

873.6 g/mol

IUPAC Name

triacontyl triacontanoate

InChI

InChI=1S/C60H120O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47-49-51-53-55-57-59-62-60(61)58-56-54-52-50-48-46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-59H2,1-2H3

InChI Key

JZKHGNBZTSOQNO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCCCCC

Origin of Product

United States

Natural Occurrence and Biogeochemical Distribution of Triacontyl Triacontanoate

Isolation and Identification from Specific Biological Sources

The identification of specific lipid molecules like triacontyl triacontanoate from complex natural mixtures requires a combination of precise extraction, separation, and analytical techniques.

Column chromatography using an adsorbent like silica (B1680970) gel is a common next step to fractionate the extract based on polarity. scispace.com The wax ester fraction can be eluted using a solvent system such as methylene (B1212753) chloride in hexane (B92381). scispace.com Final identification and quantification of the individual wax esters, including this compound, are performed using Gas Chromatography-Mass Spectrometry (GC-MS). nih.govnih.govcsic.es This technique separates the compounds based on their volatility and provides a mass spectrum for each, which allows for the determination of its molecular weight and the chain lengths of its constituent fatty acid and alcohol, confirming its structure. nih.govgoogle.com

Wax esters are widely distributed in nature, from plant cuticles to marine zooplankton and insect exoskeletons, serving roles in energy storage and environmental protection. annualreviews.orgoup.com The specific composition of these wax esters, particularly the chain lengths of the fatty acid and fatty alcohol components, varies significantly across different species, reflecting adaptations to their specific environments and physiological needs. Plant waxes, for instance, are known for containing very-long-chain saturated components, while wax esters from many marine animals often feature higher levels of unsaturation. capes.gov.brresearchgate.net

Organism/SourceTypical Fatty Acid Chain LengthsTypical Fatty Alcohol Chain LengthsPrimary Function
Plants (general)C16 - C34+C22 - C34+Waterproofing, UV protection
Jojoba (Simmondsia chinensis) SeedC18 - C24C20 - C24Energy Storage
Sunflower (Helianthus annuus) SeedC16 - C24C22 - C32Protection, Commercial Wax Source
Marine Copepods (e.g., Calanus spp.)C14 - C22 (often monounsaturated)C20 - C22 (often monounsaturated)Energy Storage, Buoyancy
Insects (e.g., Beeswax)C16 - C36C24 - C34Structural, Waterproofing

Biosynthetic Pathways and Precursor Metabolism for Very Long-Chain Esters

The synthesis of a large wax ester like this compound (C60) is a multi-step enzymatic process that begins with the formation of its very-long-chain precursors: triacontanoic acid (a C30 fatty acid) and 1-triacontanol (B3423078) (a C30 fatty alcohol).

Enzymatic Mechanisms Involved in Esterification Processes

The biosynthesis of wax esters is a conserved pathway involving two main stages: the elongation of fatty acids to produce very-long-chain acyl-CoAs, and the subsequent reduction of a portion of these to fatty alcohols, followed by the final esterification step.

Precursor Synthesis: The journey begins in the endoplasmic reticulum (ER), where a multi-enzyme complex known as the Fatty Acid Elongase (FAE) extends common C16 and C18 fatty acids. awi.de This complex sequentially adds two-carbon units in a four-step cycle. The key enzyme determining the final length of the fatty acid chain is the β-ketoacyl-CoA synthase (KCS) . awi.defrontiersin.org Different KCS enzymes have distinct substrate specificities; to produce the triacontanoic acid precursor for this compound, a KCS capable of elongating fatty acids up to 30 carbons is required. frontiersin.org

Alcohol Formation: A portion of the very-long-chain acyl-CoA pool is then diverted for alcohol production. This is catalyzed by Fatty Acyl-CoA Reductases (FARs) , which reduce the acyl-CoA to a primary alcohol. nih.govfrontiersin.orgnih.gov Like KCS enzymes, different FARs exhibit specificity for certain chain lengths. nih.govnih.gov The production of 1-triacontanol necessitates a FAR enzyme that can efficiently act on a C30 acyl-CoA substrate. frontiersin.org

Esterification: The final step is the condensation of the fatty alcohol (1-triacontanol) with a fatty acyl-CoA (triacontanoyl-CoA). In plants, this reaction is primarily catalyzed by Wax Synthase/Diacylglycerol Acyltransferase (WSD) enzymes, such as WSD1 in Arabidopsis. researchgate.netnih.govnih.gov These enzymes are typically located in the ER and can exhibit broad substrate specificity, enabling them to esterify a range of very-long-chain alcohols and acyl-CoAs to produce wax esters of varying lengths. researchgate.netnih.gov

Genetic and Environmental Factors Influencing Natural Accumulation

The amount and composition of cuticular waxes, including very-long-chain esters like this compound, are not static. They are dynamically regulated by both internal genetic programs and external environmental cues to optimize the plant's survival.

Genetic Factors: The primary level of genetic control lies in the expression of the genes encoding the biosynthetic enzymes. The abundance of specific KCS, FAR, and WSD transcripts directly correlates with the plant's capacity to produce the corresponding wax components. researchgate.net The regulation of these genes is controlled by various transcription factors. For example, transcription factors like WAX INDUCER1/SHINE1 (WIN1/SHN1) and certain members of the MYB family have been shown to up-regulate wax biosynthesis genes, thereby increasing wax accumulation in response to developmental or environmental signals. researchgate.netpnas.org

Environmental Factors: Plants modulate their cuticular wax layer in response to various abiotic stresses as a primary defense mechanism. goettingen-research-online.denih.govresearchgate.net

Drought: Water deficit is a major trigger for increased cuticular wax deposition. nih.govresearchgate.net Many plant species respond to drought by producing a thicker wax layer, often enriched with longer-chain alkanes, to minimize non-stomatal water loss. nih.govoup.com This response involves the upregulation of wax biosynthetic genes. pnas.orgusda.gov

Light and UV Radiation: High light intensity and, in particular, UV-B radiation can induce an increase in the total amount of cuticular wax. goettingen-research-online.defrontiersin.orgfrontiersin.org This is a photoprotective response, as wax components can help screen harmful radiation. goettingen-research-online.de

Temperature: Both high and low temperature extremes can alter cuticular wax biosynthesis, composition, and crystal morphology. frontiersin.org

FactorGeneral Effect on Cuticular WaxUnderlying Mechanism
Genetic Determines the baseline quantity and specific composition of wax esters.Expression levels of biosynthetic genes (KCS, FAR, WSD) and their regulating transcription factors (e.g., SHN1/WIN1, MYB). researchgate.netpnas.org
Drought Increases total wax load and often alters composition (e.g., longer chain alkanes). nih.govresearchgate.netoup.comUpregulation of wax biosynthesis genes to enhance the cuticular barrier and reduce water loss. pnas.orgusda.gov
UV Radiation Increases total wax load and can alter composition. goettingen-research-online.defrontiersin.orgPhotoprotective response to shield underlying tissues from damaging radiation. frontiersin.org
Temperature Alters wax composition and surface crystal morphology. frontiersin.orgAdaptation to maintain optimal barrier properties under different thermal conditions.

Synthetic Methodologies and Chemoenzymatic Production of Triacontyl Triacontanoate

Strategies for the Chemical Synthesis of Triacontyl Triacontanoate

The chemical synthesis of long-chain wax esters like this compound is a well-established industrial process. apc-as.com It typically involves the direct esterification of a fatty acid with a fatty alcohol, a reaction that can be manipulated to optimize product yield and purity.

Esterification Reactions Utilizing Long-Chain Alcohols and Fatty Acids

The primary chemical route to this compound is the direct esterification of triacontanoic acid and 1-triacontanol (B3423078). This reaction involves combining the two long-chain precursors, often in the presence of a catalyst, to form the ester bond and a molecule of water.

A common approach involves converting the carboxylic acid (triacontanoic acid) into a more reactive intermediate, such as an acid chloride. google.com For instance, triacontanoic acid can be reacted with thionyl chloride to form triacontanoyl chloride. This intermediate is then reacted with 1-triacontanol to yield the final ester, this compound. google.com Another method involves the direct esterification at high temperatures, often facilitated by an inorganic catalyst. apc-as.com However, these high-energy processes can sometimes lead to undesirable side products, coloration, and odor, necessitating further purification steps. apc-as.com

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of wax esters while minimizing energy consumption and side reactions. Studies on similar long-chain ester syntheses provide insights into key parameters. Response Surface Methodology (RSM) has been effectively used to optimize the synthesis of wax esters from palm fatty acid distillate and oleyl alcohol using an Amberlyst 15 catalyst. ku.ac.th

Key parameters that are typically optimized include:

Catalyst Concentration: The amount of catalyst can significantly influence the reaction rate.

Molar Ratio of Reactants: Using an excess of one reactant, typically the alcohol, can drive the equilibrium towards the product side, increasing conversion. ku.ac.th

Reaction Temperature: Higher temperatures generally increase the reaction rate but can also lead to degradation or side reactions. sphinxsai.com

Reaction Time: Sufficient time is needed for the reaction to reach completion or equilibrium. ku.ac.th

For example, in one study, the optimal conditions for producing wax esters were found to be a catalyst amount of 33% (w/w), a reaction time of 95 minutes, and a molar ratio of alcohol to fatty acid of 2.7:1, achieving a conversion rate of over 80%. ku.ac.th

Table 1: Optimized Conditions for Wax Ester Synthesis (Illustrative Example)

Parameter Optimized Value Outcome Reference
Catalyst (Amberlyst 15) 33% (w/w) >80% Conversion ku.ac.th
Molar Ratio (Alcohol:Acid) 2.7:1 >80% Conversion ku.ac.th
Reaction Time 95 minutes >80% Conversion ku.ac.th
Temperature 60°C 85% Yield (Biodiesel) sphinxsai.com

Novel Synthetic Routes for Stereoselective and Regioselective Synthesis

For a simple, symmetrical, and achiral molecule like this compound, the concepts of stereoselective and regioselective synthesis are not directly applicable. These concepts are relevant for complex molecules with multiple reactive sites or chiral centers. However, research into novel synthetic routes for esters, in general, focuses on improving efficiency, reducing environmental impact, and achieving synthesis under milder conditions. For very long-chain polyunsaturated fatty acids, synthetic strategies are carefully planned to avoid oxidation or isomerization of double bonds, which highlights the importance of mild reaction conditions. nsf.gov Novel approaches for other types of esters, such as using Diels-Alder adducts or reducing esters directly to ethers, demonstrate ongoing innovation in synthetic organic chemistry, which could potentially be adapted for wax ester synthesis in the future. researchgate.netyoutube.com

Enzymatic Synthesis and Biocatalytic Approaches

Enzymatic synthesis presents a "green chemistry" alternative to traditional chemical methods. apc-as.comnih.gov Biocatalytic approaches, particularly using lipases, operate under mild conditions, offering high selectivity and reducing the formation of unwanted byproducts and the need for extensive purification. apc-as.comnih.gov

Lipase-Catalyzed Esterification for this compound Production

Lipases are highly efficient biocatalysts for esterification reactions. nih.gov The enzymatic synthesis of wax esters can be performed in various media, including organic solvents or solvent-free systems. researchgate.netacs.org Solvent-free systems are particularly advantageous as they reduce process costs and environmental impact by eliminating downstream solvent removal steps. researchgate.net

Immobilized lipases, such as Candida antarctica lipase (B570770) B (often known as Novozym 435), are widely used due to their stability and reusability. acs.org The enzymatic process involves the direct esterification of the fatty acid and fatty alcohol. apc-as.com Key advantages of this route include:

Low Reaction Temperatures: Typically below 80°C, which preserves the integrity of heat-sensitive molecules. apc-as.com

High Specificity: Lipases are highly selective, preventing side reactions and leading to a purer product. apc-as.com

Environmental Benefits: The process avoids harsh acids, alkalis, or solvents. apc-as.com

Optimization of enzymatic esterification involves parameters like temperature, enzyme loading, molar ratio of substrates, and agitation speed. researchgate.net Studies have shown that maximum yields of over 90% can be achieved in relatively short reaction times under optimized conditions. researchgate.net

Engineering of Microorganisms for Enhanced Biosynthesis of Long-Chain Esters

Metabolic engineering of microorganisms like yeast (Saccharomyces cerevisiae, Yarrowia lipolytica) and bacteria offers a promising platform for the sustainable production of wax esters from renewable feedstocks like glucose. nih.govresearchgate.net This approach involves genetically modifying the host organism to create a cellular factory for wax ester synthesis.

The biosynthetic pathway requires two key enzymes:

Fatty Acyl-CoA Reductase (FAR): This enzyme reduces a fatty acyl-CoA (derived from the cell's fatty acid metabolism) to a fatty alcohol. oup.comnih.gov

Wax Synthase (WS): This enzyme esterifies the fatty alcohol with another fatty acyl-CoA molecule to produce the final wax ester. oup.comnih.gov

By introducing genes for FAR and WS from various organisms (e.g., mouse, jojoba, or certain bacteria) into a production host, scientists can establish a de novo synthesis pathway. nih.govunivie.ac.atresearchgate.net Further engineering efforts focus on increasing the precursor pool of very-long-chain fatty acids (VLCFAs) by expressing enzymes like fatty acid elongases. researchgate.net

Researchers have successfully engineered Yarrowia lipolytica to produce very long-chain wax esters (C32-C44) by co-expressing fatty acid elongases, a FAR, and a WS. researchgate.net Fermentation in bioreactors has yielded wax ester titers up to 2.0 g/L, representing the highest reported content in yeast to date. researchgate.net Similarly, engineered S. cerevisiae has been shown to produce jojoba-like wax esters up to a chain length of C42 with yields of 12.24 mg/g cell dry weight. nih.gov This strategy holds significant potential for the large-scale, bio-based production of specific wax esters like this compound.

Derivatization Strategies for Structural Modification of this compound

This compound, a wax ester composed of a 30-carbon fatty acid (triacontanoic acid) and a 30-carbon fatty alcohol (triacontanol), possesses a highly stable and linear structure. Its modification for the development of new analogs with altered physicochemical properties necessitates targeted chemical strategies. These strategies primarily focus on two key areas: the reactive ester linkage and the extensive, yet less reactive, alkyl chains. Derivatization allows for the introduction of new functional groups or the alteration of the carbon skeleton, enabling the synthesis of novel compounds for various applications.

Chemical Transformations of the Ester Linkage

The ester bond is the most reactive site in the this compound molecule and serves as the primary target for structural modification. Common transformations include hydrolysis, transesterification, and reduction, which break the ester bond to yield the constituent acid and alcohol or new ester analogs.

Saponification (Alkaline Hydrolysis): This is a fundamental reaction for cleaving the ester bond. gerli.com By heating this compound with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), the ester is hydrolyzed into its constituent parts: the salt of triacontanoic acid (a soap) and triacontanol (B1677592). gerli.comnih.gov This method is highly effective for recovering the original fatty acid and alcohol, which can then be used as precursors for synthesizing new ester analogs. nih.gov

Transesterification: This process involves reacting the wax ester with a different alcohol in the presence of a catalyst (acidic, basic, or enzymatic) to produce a new ester and triacontanol. For example, reacting this compound with methanol (B129727) (methanolysis) would yield methyl triacontanoate and triacontanol. This strategy is useful for creating esters with shorter-chain alcohols, which may alter the compound's physical properties, such as its melting point and solubility. Chemoenzymatic methods using lipases are an attractive alternative to harsh chemical synthesis, as they can be carried out under milder temperature and pressure conditions. univie.ac.at Lipases can catalyze the alcoholysis of wax esters in low-water environments to prevent the reverse hydrolysis reaction. univie.ac.atnih.gov

Reduction: The ester functional group can be reduced to yield the two primary alcohols from which it was formed. Using a strong reducing agent like lithium aluminum hydride (LiAlH₄) would cleave the ester bond and reduce the acyl portion, resulting in two molecules of triacontanol. This transformation is a definitive method for breaking down the ester into its core alcohol components.

Reaction Type Typical Reagents/Catalysts Primary Products Description
SaponificationSodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), HeatSodium/Potassium triacontanoate and TriacontanolCleaves the ester bond to yield the salt of the fatty acid and the fatty alcohol. gerli.comnih.gov
TransesterificationMethanol, Acid/Base Catalyst or LipaseMethyl triacontanoate and TriacontanolSwaps the original alcohol (triacontanol) with a new, typically shorter, alcohol. univie.ac.atnih.gov
ReductionLithium Aluminum Hydride (LiAlH₄)Triacontanol (2 equivalents)Cleaves the ester and reduces the acyl group to yield two molecules of the alcohol.

Modification of Alkyl Chains for Analog Development

Modifying the long, saturated C30 alkyl chains of this compound is more challenging due to their low reactivity. Therefore, analog development often relies on the synthesis of new wax esters from pre-modified building blocks rather than the direct functionalization of the existing chains. google.com This approach allows for precise control over the final structure.

Introducing Unsaturation: The synthesis of analogs containing one or more double bonds in either the fatty acid or fatty alcohol chain is a key strategy for altering physical properties. For example, synthesizing an analog using oleic acid (an 18-carbon chain with one double bond) and triacontanol would result in triacontyl oleate. The presence of a double bond introduces a "kink" in the linear chain, disrupting the efficient packing of the molecules. This disruption leads to a significant decrease in the melting point of the wax ester. nih.govnih.gov Research on various wax esters has shown that inserting a single double bond into either the acid or alcohol moiety can decrease the melting temperature by approximately 30°C. nih.gov

Altering Chain Length and Branching: The physical properties of wax esters are highly dependent on their total chain length. nih.gov Synthesizing analogs with shorter or longer alkyl chains is a direct method for tuning properties like melting point and crystallinity. For instance, esterifying triacontanoic acid with octadecanol (stearyl alcohol) would produce a C48 wax ester instead of the C60 this compound, resulting in a lower melting point. Similarly, introducing methyl branching into the precursor fatty acids or alcohols before esterification can also lower the melting point by disrupting the crystal lattice structure. nih.gov

Modification Strategy Example Analog Precursors Resulting Analog (Example) Primary Effect on Physical Properties
Introduce UnsaturationTriacontanol + Oleic acid (C18:1)Triacontyl oleateSignificantly lowers melting point due to geometric disruption by the double bond. nih.govnih.gov
Vary Chain LengthTriacontanoic acid + Octadecanol (C18)Octadecyl triacontanoateMelting point decreases with shorter total chain length. nih.gov
Introduce BranchingTriacontanol + Iso-stearic acid (branched C18)Triacontyl iso-stearateLowers melting point by disrupting intermolecular packing. nih.gov

Advanced Spectroscopic and Chromatographic Characterization of Triacontyl Triacontanoate

Elucidation of Molecular Structure through Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including complex lipids like triacontyl triacontanoate. researchgate.netupi.edu

One-dimensional NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the carbon-hydrogen framework of this compound. upi.eduismrm.org

¹H NMR Spectroscopy : The ¹H NMR spectrum of a saturated long-chain ester like this compound is characterized by several key signals. A triplet signal is expected for the terminal methyl protons (CH₃) of both the fatty acid and fatty alcohol chains. A prominent, large signal arises from the overlapping methylene (B1212753) protons (-(CH₂)n-) that form the long aliphatic chains. The methylene group adjacent to the carbonyl group (α-CH₂ in the acid moiety) and the methylene group attached to the ester oxygen (α'-CH₂ in the alcohol moiety) will appear as distinct triplets at different chemical shifts. researchgate.net

¹³C NMR Spectroscopy : The ¹³C NMR spectrum offers a wider chemical shift range, allowing for better resolution of individual carbon signals. magritek.com Key resonances include the carbonyl carbon (C=O) of the ester group, the carbon of the methylene group attached to the ester oxygen (C-O), and the carbons of the terminal methyl groups. The numerous methylene carbons within the long chains typically overlap to form a dense cluster of signals. researchgate.net While ¹³C NMR is less sensitive than ¹H NMR, it is invaluable for confirming the carbon backbone and the presence of the ester functional group. magritek.com

A study involving the phytochemical investigation of Symplocos racemosa utilized 1D and 2D NMR techniques to elucidate the structures of isolated compounds, including triacontyl palmitate, a related long-chain wax ester. nih.govcabidigitallibrary.orgtandfonline.com This highlights the utility of NMR in characterizing such molecules from natural sources. nih.govcabidigitallibrary.orgtandfonline.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment¹H Chemical Shift (ppm, predicted)¹³C Chemical Shift (ppm, predicted)
-CH₃ (Acid & Alcohol)~0.88 (t)~14.1
-CH₂- (Bulk Methylene)~1.25 (m)~29.7 (multiple overlapping signals)
-CH₂-CH₂-C=O (β to C=O)~1.63 (quintet)~25.0
-CH₂-C=O (α to C=O)~2.28 (t)~34.4
-CH₂-O-C=O (α' to Ester O)~4.05 (t)~64.4
-C=O (Ester Carbonyl)-~173.9

Note: Predicted values are based on standard chemical shift ranges for long-chain esters. Actual values may vary depending on the solvent and experimental conditions.

While 1D NMR provides a foundational understanding, 2D NMR techniques are crucial for unambiguously assigning the structure of complex molecules like this compound. researchgate.netessencejournal.comnih.gov

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent methylene groups, confirming the connectivity of the long alkyl chains. For instance, the triplet of the α-CH₂ group would show a correlation to the quintet of the β-CH₂ group in the acid moiety. nih.govcabidigitallibrary.org

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : These experiments correlate protons directly to the carbons they are attached to (¹H-¹³C one-bond correlations). This is essential for assigning the carbon signals based on the more easily interpretable proton spectrum. For example, the proton signal at ~4.05 ppm would correlate with the carbon signal at ~64.4 ppm, confirming the -CH₂-O- assignment. nih.govcabidigitallibrary.orgresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds away (¹H-¹³C long-range correlations). HMBC is particularly powerful for identifying the ester linkage. Key correlations would be observed from the protons of the α'-CH₂ group (in the alcohol part) to the carbonyl carbon (C=O), and from the protons of the α-CH₂ group (in the acid part) to the carbonyl carbon. nih.govcabidigitallibrary.org

The structural elucidation of various natural products, including long-chain esters, has been successfully achieved through the combined use of these 2D NMR techniques. nih.govcabidigitallibrary.orgresearchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital tool for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. researchgate.net

Electron Ionization (EI-MS) : EI is a hard ionization technique that often leads to extensive fragmentation. For long-chain wax esters, the molecular ion peak (M⁺˙) may be weak or absent. However, the fragmentation pattern is highly informative. Characteristic fragments include the acylium ion [RCO]⁺, which helps identify the fatty acid portion. For this compound, this would correspond to an ion for [C₂₉H₅₉CO]⁺. Information about the alcohol moiety is often derived from ions corresponding to the protonated acid, [RCOOH₂]⁺, formed through rearrangement, and fragments related to the alkyl chain of the alcohol. researchgate.net

Chemical Ionization (CI-MS) : CI is a softer ionization technique that typically produces a more abundant protonated molecule [M+H]⁺, making it easier to determine the molecular weight. nih.gov For this compound (C₆₀H₁₂₀O₂), the expected molecular weight is approximately 873.6 g/mol . nih.gov CI-MS would be expected to show a strong ion at m/z 874.6. Fragmentation is less extensive than in EI-MS, but can still provide structural clues. nih.gov

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the [M+H]⁺ ion from CI or ESI) and its subsequent fragmentation to produce a product ion spectrum. nih.gov This technique is invaluable for detailed structural analysis of lipids. nih.govrsc.org

For a saturated wax ester like this compound, collision-induced dissociation (CID) of the protonated molecule would likely yield a prominent protonated fatty acid ion, [RCOOH₂]⁺. nih.govnih.gov This would be a key diagnostic ion for confirming the triacontanoic acid moiety. Other fragment ions can provide information about the alcohol chain. nih.gov While this compound itself is saturated, studies on unsaturated wax esters show that MS/MS can even be used to localize double bonds within the alkyl chains. acs.org

Methods using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are particularly powerful for the analysis of very-long-chain fatty acids and their esters in complex mixtures. nih.govspringernature.com

Chromatographic Separation and Quantitative Analysis

Chromatography is essential for isolating this compound from complex mixtures and for its quantification.

Gas Chromatography (GC) : High-temperature gas chromatography is a standard method for the analysis of wax esters. arvojournals.orggerli.com When coupled with a mass spectrometer (GC-MS), it allows for the separation and identification of individual wax esters based on their retention times and mass spectra. arvojournals.orgnih.gov For quantitative analysis, a flame ionization detector (GC-FID) can be used. csic.es However, for accurate quantification of different wax esters, calibration with appropriate standards is necessary, as the FID response can vary with structure. uni-giessen.de The analysis of very-long-chain fatty acid methyl esters (FAMEs) by GC-MS is a well-established technique, though challenges can arise from the extensive fragmentation in EI mode. csic.es

Liquid Chromatography (LC) : High-performance liquid chromatography (HPLC) is another powerful technique for separating wax esters, often based on their polarity. gerli.com Reversed-phase HPLC, particularly with C30 columns, is highly effective for separating long-chain, hydrophobic molecules like carotenoids and can be applied to wax esters. nih.gov Coupling HPLC with mass spectrometry (LC-MS), especially with soft ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), provides a robust platform for the identification and quantification of wax esters in complex biological or commercial samples. nih.govacs.org

Table 2: Summary of Analytical Techniques for this compound

TechniquePrimary Information ObtainedKey Findings/Applications
1D NMR (¹H, ¹³C)Functional groups, basic carbon-hydrogen framework. upi.eduIdentification of methyl, methylene, carbonyl, and ester-linked methylene groups. researchgate.net
2D NMR (COSY, HMQC, HMBC)Definitive structural connectivity. nih.govcabidigitallibrary.orgConfirms the ester linkage and the structure of the two long alkyl chains. nih.govcabidigitallibrary.org
Mass Spectrometry (EI, CI)Molecular weight and fragmentation patterns. researchgate.netEI provides characteristic fragments like the acylium ion; CI confirms molecular weight via the [M+H]⁺ ion. researchgate.netnih.gov
Tandem MS (MS/MS)Detailed structural elucidation of precursor ions. nih.govFragmentation of the parent ion confirms the fatty acid and alcohol moieties. nih.govnih.gov
Chromatography (GC, LC)Separation, isolation, and quantification. gerli.comGC-MS for identification; HPLC for separation and quantification, especially when coupled with MS. arvojournals.orgnih.gov

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography (GC) and its coupling with Mass Spectrometry (GC-MS) are powerful techniques for the analysis of volatile and semi-volatile compounds, including long-chain esters like this compound. These methods are instrumental in determining the purity of isolated this compound and in identifying its presence within complex natural or synthetic mixtures.

In the analysis of plant waxes, where this compound is a common constituent, GC-MS is the method of choice. The high temperatures required to volatilize such large molecules necessitate the use of high-temperature capillary columns and specialized injection techniques. The long-chain nature of this compound results in long retention times, which can be influenced by the column's stationary phase, temperature programming, and carrier gas flow rate.

The mass spectrum of this compound obtained from GC-MS provides valuable structural information. Electron impact (EI) ionization of wax esters typically results in fragmentation patterns that include characteristic ions. These include the molecular ion (M+), although often of low abundance, and prominent fragment ions corresponding to the fatty acid and fatty alcohol moieties. For this compound, which is the ester of triacontanoic acid and triacontanol (B1677592), the mass spectrum would show characteristic peaks related to these C30 chains.

Research on the epicuticular wax of various plants frequently reports the identification of this compound using GC-MS. For instance, studies on the chemical composition of leaf waxes often involve a lipid extraction followed by GC-MS analysis, where the identification of individual components is based on their retention times and comparison of their mass spectra with libraries or known standards.

Table 1: GC-MS Parameters for the Analysis of Long-Chain Wax Esters

ParameterTypical Value/ConditionPurpose
Column High-temperature capillary column (e.g., DB-5HT, ZB-5HT)To withstand high temperatures needed for elution.
Injector Temperature 320-380 °CTo ensure complete volatilization of the sample.
Oven Temperature Program Ramped from a low initial temperature (e.g., 80 °C) to a high final temperature (e.g., 350-400 °C)To separate compounds with a wide range of boiling points.
Carrier Gas Helium or HydrogenTo transport the sample through the column.
Ionization Mode (MS) Electron Impact (EI)To generate reproducible fragmentation patterns for identification.
Mass Analyzer Quadrupole, Time-of-Flight (TOF)To separate and detect ions based on their mass-to-charge ratio.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Analogues

While GC-MS is well-suited for many wax esters, High-Performance Liquid Chromatography (HPLC) offers a valuable alternative, particularly for the analysis of non-volatile analogues or for preparative scale purification. HPLC is especially useful for compounds that are thermally labile and may degrade at the high temperatures used in GC.

The analysis of this compound by HPLC typically employs normal-phase or reversed-phase chromatography. In normal-phase HPLC, a polar stationary phase (e.g., silica) is used with a non-polar mobile phase. This allows for the separation of lipid classes. Reversed-phase HPLC, which uses a non-polar stationary phase (e.g., C18) and a polar mobile phase, separates molecules based on their hydrophobicity. For very long-chain esters like this compound, gradients of organic solvents are often required to achieve adequate separation.

Detection in HPLC can be achieved using various detectors. A universal detector like an Evaporative Light Scattering Detector (ELSD) is often preferred for lipid analysis as it does not require the analyte to have a chromophore. Alternatively, coupling HPLC with mass spectrometry (HPLC-MS), particularly with atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI), can provide both separation and structural information for these large, non-polar molecules.

Table 2: HPLC Conditions for Wax Ester Analysis

ParameterNormal-Phase HPLCReversed-Phase HPLC
Stationary Phase Silica (B1680970), DiolC18, C8
Mobile Phase Hexane (B92381)/Isopropanol gradientAcetonitrile/Dichloromethane gradient
Detector ELSD, APCI-MS, APPI-MSELSD, APCI-MS, APPI-MS
Application Class separation (e.g., wax esters from triglycerides)Separation by chain length and degree of unsaturation

Complementary Analytical Techniques for Solid-State and Purity Assessment

Beyond chromatographic techniques, several other analytical methods are crucial for the comprehensive characterization of this compound, particularly for assessing its solid-state properties and purity.

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time. For this compound, DSC can be used to determine its melting point and to study its polymorphic behavior. The presence of impurities can lead to a broadening of the melting peak and a depression of the melting point, making DSC a useful tool for purity assessment.

X-ray Diffraction (XRD) provides information about the crystalline structure of solid materials. Powder XRD can be used to identify the crystalline form of this compound and to detect the presence of different polymorphs. The diffraction pattern is a fingerprint of the crystalline solid, and changes in this pattern can indicate changes in the crystal structure due to impurities or different processing conditions.

Fourier-Transform Infrared Spectroscopy (FTIR) is a vibrational spectroscopy technique that provides information about the functional groups present in a molecule. The FTIR spectrum of this compound will show characteristic absorption bands for the ester carbonyl group (C=O stretch) and the long aliphatic chains (C-H stretches). The purity of a sample can be assessed by the absence of extraneous peaks that would indicate the presence of impurities with different functional groups.

These complementary techniques, when used in conjunction with chromatographic methods, provide a detailed and robust characterization of this compound, ensuring its identity, purity, and solid-state properties are well-defined.

Table 3: Complementary Analytical Techniques for this compound

TechniqueInformation ObtainedApplication in Purity Assessment
Differential Scanning Calorimetry (DSC) Melting point, enthalpy of fusion, polymorphismBroadened melting peak and depressed melting point indicate impurities.
X-ray Diffraction (XRD) Crystalline structure, polymorphismPresence of unexpected diffraction peaks can indicate crystalline impurities.
Fourier-Transform Infrared Spectroscopy (FTIR) Functional groups, molecular structurePresence of absorption bands not characteristic of this compound suggests impurities.

Biochemical and Ecological Roles of Very Long Chain Wax Esters, Including Triacontyl Triacontanoate

Role in Plant Physiology and Surface Protection

Very long-chain wax esters are integral components of the protective outer layer of plants, known as the cuticle. This waxy layer is the primary interface between the plant and its external environment, and its chemical composition is critical for survival.

Plant cuticular wax is a complex mixture of hydrophobic lipids, predominantly composed of very-long-chain fatty acids (VLCFAs) and their derivatives, such as alkanes, aldehydes, primary and secondary alcohols, ketones, and wax esters. The precise composition of this mixture varies significantly among plant species, organs, and developmental stages, and can be influenced by environmental conditions.

Wax esters, including compounds like triacontyl triacontanoate, are synthesized from VLCFAs and contribute to the structural integrity and physical properties of the cuticle. While alkanes are often the dominant class of compounds in the cuticular wax of many species, some plants produce waxes rich in esters. For example, Carnauba wax, derived from the leaves of the palm Copernicia prunifera, is exceptionally rich in fatty acid esters.

General Composition of Carnauba Wax
Component ClassPercentage (%)
Fatty Acid Esters80-85
Fatty Alcohols10-16
Acids3-6
Hydrocarbons1-3

The primary function of the plant cuticular wax layer is to act as a barrier against uncontrolled water loss, a crucial adaptation for terrestrial life. The hydrophobic nature of very long-chain wax esters like this compound is vital for creating this waterproof barrier, which minimizes non-stomatal transpiration. In response to drought stress, some plants have been observed to increase the total amount of cuticular wax and alter its composition, sometimes favoring the production of more long-chain compounds, including wax esters, to enhance the effectiveness of the water barrier. nih.gov

This protective layer also serves as a formidable first line of defense against pathogens. beeswaxcn.com The waxy surface can physically hinder the entry of fungal spores and bacteria into the plant tissue. beeswaxcn.com Furthermore, certain chemical components within the wax can possess antimicrobial properties or act as signals that influence pathogen behavior, either by inhibiting pathogen growth or by triggering plant defense responses. nih.govbeeswaxcn.com The biosynthesis of VLCFAs, the precursors to wax esters, has been directly associated with plant defense mechanisms against biotic stresses. nih.gov

Function in Insect Chemical Ecology and Communication

In insects, very long-chain lipids form a waxy layer on the cuticle that is essential for both physiological survival and complex social interactions. This compound and related esters are components of these critical secretions.

The insect cuticle is covered by a layer of lipids, often referred to as cuticular hydrocarbons (CHCs), which serves primarily to prevent desiccation. This layer is a complex mixture that can include hydrocarbons, alcohols, aldehydes, ketones, and wax esters. lookchem.com

General Composition of Beeswax (Apis mellifera) fao.org
Component ClassPercentage (%)Chain Lengths
Linear Wax Monoesters & Hydroxymonoesters35-45C40 - C48
Complex Wax Esters15-27N/A
Hydrocarbons12-16C27 - C33
Free Fatty Acids12-14C24 - C32
Free Fatty Alcohols~1C28 - C35

Another example comes from scale insects. The wax secreted by the scale insect Ceroplastes pseudoceriferus is a complex mixture containing a high proportion of fatty acids. Notably, triacontanoic acid is a major component of this fatty acid fraction, underscoring its biological importance in insect wax production as a direct precursor for esters like this compound. nih.gov

Fatty Acid Composition of Ceroplastes pseudoceriferus Wax nih.gov
ComponentPercentage of Total Wax (%)
Total Fatty Acids34.2
Unsaponifiable Matter27.1
Resin Acids29.5
Octacosanoic, Triacontanoic, & Dotriacontanoic Acids>10.2 (over 30% of the fatty acid fraction)

The waxy cuticular layer of social insects is not just protective; it carries the chemical signature of the colony. In ants, the blend of cuticular hydrocarbons on an individual's body serves as an "odor label" that allows nestmates to recognize each other and distinguish foreigners from members of their own colony.

In honeybees, this recognition system is also influenced by oxygenated compounds, including long-chain esters acquired from the comb wax. As bees move about the hive and interact with the honeycomb, their cuticular profile is modified by the wax esters it contains. This shared chemical profile, or "gestalt odor," homogenizes the scent of the colony members, facilitating a unified recognition system that is crucial for colony cohesion and defense.

Interactions with Biological Systems (Non-Clinical)

The production of very long-chain wax esters by insects can have significant ecological consequences that extend beyond the individual organism. A prominent example is the interaction mediated by wax scale insects (Ceroplastes species).

These insects attach to host plants and secrete a thick, protective layer of white wax. A severe infestation of wax scales can physically cover the twigs and leaves of the host plant. While feeding on the plant's sap, these insects excrete a sugary substance known as honeydew. This honeydew coats the plant's surfaces and promotes the growth of a black fungus called sooty mold. The sooty mold does not infect the plant directly but can block sunlight, potentially reducing the plant's photosynthetic capacity. This interaction, mediated by the insect and its secretions, demonstrates a broader ecological role of these wax-producing organisms in their environment.

Substrate Specificity for Microbial Esterases

The enzymatic hydrolysis of very long-chain wax esters like this compound is primarily carried out by a specific class of hydrolases rather than common esterases, which typically show preference for shorter-chain substrates. The key enzymes involved are often classified as wax-ester hydrolases (EC 3.1.1.50) or lipases (EC 3.1.1.3) with broad substrate specificities.

Research indicates a distinction between esterases and lipases based on the physical state of their substrates. Esterases generally act on water-soluble esters, whereas lipases are more effective at hydrolyzing water-insoluble, long-chain triglycerides and wax esters at the oil-water interface. Given that this compound is a large, hydrophobic molecule, its enzymatic breakdown falls under the purview of lipases or specialized wax-ester hydrolases. These enzymes catalyze the hydrolysis of the ester bond, yielding a long-chain alcohol and a long-chain carboxylic acid. wikipedia.orgnih.gov For this compound, this reaction would produce triacontanol (B1677592) and triacontanoic acid.

While direct studies on the enzymatic hydrolysis of this compound are limited, research on microbial enzymes capable of degrading similar very long-chain wax esters provides significant insights. For instance, a wax-ester hydrolase isolated from the actinomycete Streptomyces fradiae has demonstrated activity against various wax substrates, including jojoba oil, which is rich in C40 and C42 wax esters. This indicates that microbial enzymes possess the capability to accommodate and hydrolyze the bulky acyl and alcohol chains characteristic of very long-chain wax esters.

Fungal communities also play a crucial role in the degradation of plant cuticular waxes. Pathogenic fungi are known to secrete a variety of hydrolytic enzymes, including cutinases and lipases, to breach the protective wax layer of plants. These enzymes exhibit activity on the complex mixture of lipids found in the cuticle, which includes very long-chain wax esters.

The general consensus in enzymatic classification distinguishes lipases from esterases by their substrate preference, with lipases being responsible for the hydrolysis of long-chain acylglycerols. nih.gov The activity of wax-ester hydrolases further specifies this capability for non-glyceride esters. Therefore, the microbial enzymes acting on this compound are expected to be lipases or wax-ester hydrolases with a substrate-binding site that can accommodate the 30-carbon acyl and alcohol moieties.

Enzyme Classes Involved in the Hydrolysis of Very Long-Chain Wax Esters

Enzyme ClassEC NumberTypical SubstratesRelevance to this compound
Wax-Ester Hydrolase3.1.1.50Wax esters (e.g., jojoba oil), long-chain acylglycerolsDirectly relevant due to its specificity for the ester linkage in wax esters.
Lipase (B570770)3.1.1.3Triacylglycerols, long-chain fatty acid estersLikely active due to the long-chain, water-insoluble nature of the substrate.
Cutinase3.1.1.74Cutin (a polyester (B1180765) of hydroxy fatty acids), various estersPotentially active as part of the enzymatic machinery for degrading plant cuticles.

Fate and Transformation in Environmental Matrices

Upon deposition into environmental matrices such as soil and water, this compound, as a component of plant epicuticular wax, undergoes a series of transformation processes, primarily driven by microbial activity. While plant waxes are known for their relative resistance to degradation, a diverse array of microorganisms has evolved the capacity to utilize these energy-rich compounds as a carbon source. wikipedia.org

Soil Environment:

In soil, the biodegradation of very long-chain wax esters is initiated by a consortium of microorganisms. Various bacterial genera, including Pseudomonas, Alcaligenes, Micrococcus, Nocardia, Corynebacterium, Arthrobacter, Bacillus, and Rhodococcus, have been identified as capable of decomposing waxy residues. ijcmas.com Fungal species are also significant contributors to this process.

Due to the hydrophobic nature and low water solubility of this compound, its bioavailability to microorganisms is a limiting factor for degradation. To overcome this, many wax-degrading microbes produce biosurfactants. ijcmas.com These amphiphilic molecules reduce surface and interfacial tension, emulsifying the wax and increasing its surface area, thereby enhancing its accessibility to microbial enzymes. nih.gov

The primary transformation step is the enzymatic hydrolysis of the ester bond, as detailed in the previous section, yielding triacontanol and triacontanoic acid. These products are then further catabolized by the microbial community through distinct pathways.

Catabolism of Triacontanol: Long-chain primary alcohols like triacontanol are typically oxidized to their corresponding aldehydes by alcohol dehydrogenases, and subsequently to fatty acids (in this case, triacontanoic acid) by aldehyde dehydrogenases.

Catabolism of Triacontanoic Acid: The resulting triacontanoic acid, along with the one directly produced from hydrolysis, enters the β-oxidation pathway. This metabolic process sequentially shortens the fatty acid chain by two carbon units at a time, generating acetyl-CoA, which can then enter the citric acid cycle for energy production.

Aquatic Environment:

In aquatic systems, the fate of this compound is similarly governed by microbial degradation. As a component of terrestrial plant waxes, it can be introduced into aquatic environments through runoff and atmospheric deposition. These waxes are often found in sediments, where their preservation is subject to the prevailing biogeochemical conditions. wikipedia.org

Microbial communities in the water column and particularly in the sediment are responsible for the breakdown of these compounds. The initial hydrolytic step is the same as in soil, producing triacontanol and triacontanoic acid. The subsequent degradation of these long-chain molecules proceeds via oxidative pathways.

The persistence of very long-chain wax esters in aquatic sediments can be significant, especially under anaerobic conditions where degradation rates are substantially lower. The complex interplay of physical, chemical, and biological factors in these environments determines the ultimate fate and transformation of these compounds. wikipedia.org

Factors Influencing the Environmental Fate of this compound

FactorInfluence on DegradationEnvironmental Matrix
Microbial CommunityPresence of wax-degrading bacteria and fungi is essential for breakdown.Soil, Water, Sediment
BioavailabilityLow water solubility limits microbial access; biosurfactant production enhances it.Soil, Water
Oxygen AvailabilityAerobic conditions generally favor faster degradation through oxidative pathways.Soil, Water, Sediment
TemperatureAffects microbial activity and enzyme kinetics, with optimal ranges for degradation.Soil, Water
pHInfluences microbial growth and enzyme stability.Soil, Water
MoistureEssential for microbial activity in soil environments.Soil

Potential Applications in Non Biological and Industrial Sectors

Role as a Constituent in Advanced Materials Science

The long, linear, and saturated hydrocarbon chains of triacontyl triacontanoate impart properties that are highly valuable in the formulation of specialized materials. Its function is primarily physical, modifying the rheological, thermal, and surface characteristics of the matrices into which it is incorporated.

Formulation of Lubricants and Greases

In the field of tribology, long-chain esters are recognized for their excellent performance as boundary lubricants. This compound, as a preeminent example of a very long-chain wax ester, is theoretically well-suited for demanding lubrication applications.

Boundary Lubrication: The molecule's structure, featuring a polar ester group and two long, non-polar alkyl chains, allows it to adsorb strongly onto metal surfaces. Under high pressure and low speed, where hydrodynamic lubrication fails, these adsorbed layers can prevent direct metal-to-metal contact, significantly reducing friction and wear. The long C30 chains form a dense, ordered, and robust lubricating film.

Thermal and Oxidative Stability: The fully saturated nature of the alkyl chains in this compound confers high thermal and oxidative stability compared to unsaturated esters. This stability is critical for lubricants operating at elevated temperatures, preventing degradation, sludge formation, and loss of performance.

High-Performance Greases: In grease formulations, waxes are used as thickeners or structure modifiers. The high melting point (approx. 97-99 °C) and crystalline structure of this compound would enable its use in formulating high-temperature greases. It could enhance the dropping point and mechanical stability of the grease, ensuring it remains in place and performs effectively under thermal stress.

The following table compares the properties of long-chain wax esters, like this compound, with conventional lubricant base oils.

Table 1: Comparative Properties of Lubricant Base Materials (Note: Data for "Long-Chain Wax Ester" is representative of the class to which this compound belongs, as specific tribological data for the pure compound is not widely published.)

PropertyLong-Chain Wax Ester (e.g., this compound)Mineral Oil (Group I)Polyalphaolefin (PAO)Description of Advantage
Source Bio-based (Natural) or SyntheticPetroleum-derivedSyntheticOffers a renewable and potentially biodegradable alternative.
Boundary Film Strength ExcellentFairGoodLong polar molecules provide superior surface adsorption and wear protection.
Thermal Stability High to Very HighModerateHighSaturated structure resists breakdown at high temperatures.
Volatility Extremely LowHighLowHigh molecular weight (approx. 873.6 g/mol) minimizes evaporative loss.
Biodegradability HighLowLow to ModeratePresents a lower environmental impact in case of leakage or disposal.

Application in Polymer Science and Coatings

In polymer processing and coatings technology, waxes are indispensable additives. This compound can function as a high-performance specialty wax, offering distinct advantages over common paraffin (B1166041) or polyethylene (B3416737) waxes.

External Lubricant & Processing Aid: During the processing of rigid polymers like PVC and engineering plastics, this compound can act as an external lubricant. It migrates to the interface between the polymer melt and the hot metal surfaces of processing equipment (e.g., extruders, molds). This reduces melt friction, prevents sticking, improves material flow, and allows for higher processing speeds and lower energy consumption without significantly altering the polymer's bulk properties.

Slip and Anti-Blocking Agent: In plastic films and coatings, this compound can serve as a slip agent. After processing, it blooms to the surface, creating a microscopic waxy layer that reduces the coefficient of friction. This imparts a smoother feel, prevents adjacent surfaces from sticking together (anti-blocking), and enhances scratch and mar resistance.

Protective Coatings: Its extreme hydrophobicity and high melting point make it an excellent candidate for protective wax coatings. When applied to surfaces such as wood, metal, or paper, it can form a durable barrier against moisture, chemicals, and physical abrasion. Unlike lower-melting-point waxes, a coating containing this compound would maintain its integrity at higher ambient temperatures.

Utility in Formulation Science

Beyond bulk material science, this compound is relevant in the formulation of complex multi-component industrial systems, where it can control physical structure and enhance material properties.

Function as Emulsifiers and Surfactants in Non-Cosmetic/Food Applications

While not a classical amphiphilic surfactant, this compound plays a critical role as a structurant and stabilizer in certain industrial emulsion systems, particularly water-in-oil (W/O) emulsions or oil-based dispersions.

Oil Phase Gellant/Thickener: In formulations like industrial polishes, release agents, or certain types of explosives emulsions, this compound can be used to structure the continuous oil phase. By dissolving in the oil at an elevated temperature and then crystallizing upon cooling, it forms a fine crystalline network. This network immobilizes the oil, increasing viscosity, preventing phase separation (syneresis), and providing a stable, desirable consistency.

Co-emulsifier and Stabilizer: In wax emulsions (typically oil-in-water), where fine particles of wax are dispersed in water, this compound constitutes the functional "oil" phase. While a primary surfactant is needed to create the emulsion, the physical properties of the wax ester itself—its hardness and high melting point—contribute to the stability of the dispersed particles and determine the final properties of the film once the water evaporates.

Use as Additives for Material Property Enhancement (e.g., abrasion resistance)

The addition of small quantities of this compound to other materials, such as printing inks, lacquers, and powder coatings, can significantly enhance surface properties.

Abrasion and Scratch Resistance: The primary mechanism for this enhancement is the reduction of the surface's coefficient of friction. The low-polarity wax ester migrates to the air-interface of the curing film. This surface layer acts as a lubricant, allowing objects to slide over the surface rather than gouging or scratching it. Research on wax additives in coatings has demonstrated a direct correlation between the presence of a surface wax layer and improved performance in Taber abrasion tests.

Hydrophobicity and Water Repellency: The dense, non-polar hydrocarbon chains of this compound are exceptionally effective at repelling water. Its incorporation into coatings or bulk polymers enhances surface hydrophobicity, leading to increased contact angles and improved water-beading effects. This is critical for applications requiring protection from moisture.

The following table outlines the functional effects of adding a long-chain wax ester like this compound to a polymer or coating formulation.

Table 2: Functional Impact of this compound as a Material Additive

Property ModifiedMechanism of ActionIndustrial Application ExampleResulting Enhancement
Melt Viscosity Acts as an external lubricant, reducing friction between polymer melt and metal.PVC extrusion, Injection moldingImproved processability, lower energy use, higher output.
Surface Friction Blooms to the surface to form a low-energy, waxy slip layer.Plastic films, Printing inks, CoatingsReduced coefficient of friction, anti-blocking, improved feel.
Abrasion Resistance The surface slip layer prevents mechanical damage from scratching forces.Varnishes, Floor polishes, Powder coatingsEnhanced durability and mar resistance.
Water Repellency Creates a highly non-polar, hydrophobic surface barrier.Protective coatings for wood/metal, Waterproofing textilesIncreased water contact angle, superior moisture protection.

Green Chemistry and Biofuel Research

The origin and chemical nature of this compound align it with key principles of green chemistry and position it as a compound of interest in advanced bio-energy research.

Renewable and Bio-based Feedstock: As a natural product derived from sources like beeswax, this compound is a renewable alternative to synthetic waxes derived from petroleum (paraffin wax) or natural gas (Fischer-Tropsch wax). Its use reduces dependence on fossil fuels and promotes a bio-based economy.

Biodegradability: Unlike polyethylene waxes, natural wax esters are readily biodegradable. This makes them environmentally benign for applications where the material may be released into the environment, such as in certain lubricants, polishes, or agricultural coatings.

Model Compound for Biofuel Research: While not a direct fuel itself due to its solid state and high molecular weight, this compound is a prime example of a high-energy-density lipid produced by some organisms (e.g., certain microalgae and bacteria) for energy storage. Research into the metabolic pathways that produce such long-chain wax esters is highly relevant to the field of advanced biofuels. Engineering microorganisms to produce these energy-dense molecules, which can then be catalytically cracked or transesterified into liquid fuels, represents a promising frontier in biotechnology. This compound serves as a target molecule and analytical standard in this research.

Potential as Renewable Chemical Feedstocks

This compound, as a major constituent of various plant waxes, holds potential as a renewable feedstock for the chemical industry. tennessee.edumdpi.comencyclopedia.pub The increasing demand for sustainable and bio-based materials makes natural waxes an attractive alternative to petroleum-based resources. novomof.comwur.nl The industrial utility of this compound lies in its hydrolysis, which breaks the ester bond to yield its two primary components: triacontanoic acid and 1-triacontanol (B3423078). These long-chain molecules can serve as valuable building blocks for a range of specialty chemicals. medchemexpress.comchemimpex.com

The process of transforming biomass into chemical feedstocks is a key focus of modern biorefineries, which aim to produce both fuels and other fine chemicals from natural sources. novomof.com Plant waxes, obtainable from agricultural waste like fruit and vegetable peels, represent an underutilized resource that could be integrated into these processes. researchgate.net

The individual components obtained from this compound have several established and potential industrial uses:

Triacontanoic Acid (Melissic Acid): This long-chain saturated fatty acid is used as a lubricant and viscosity control agent. medchemexpress.comspectrumchemical.com Its properties make it valuable in the manufacturing of surfactants, detergents, and emulsifiers for cosmetics and personal care products. cymitquimica.comchemimpex.com It also has applications in the production of biodegradable polymers, contributing to more sustainable plastic alternatives. chemimpex.com

1-Triacontanol: This long-chain fatty alcohol is well-known as a potent plant growth regulator used in agriculture to boost crop yields and quality. hindustanbio-tech.commarketresearchintellect.complantgrowthhormones.com Beyond agriculture, it is used in cosmetics as an emollient and thickening agent in lotions and creams. chemimpex.com It also finds use in the material science sector for producing lubricants and surfactants and is explored in pharmaceuticals for drug delivery systems. chemimpex.com

The conversion of plant waxes into these value-added chemicals represents a step toward a greener chemical industry, reducing reliance on finite fossil fuels and creating more sustainable products. wur.nlresearchgate.net

Table of Derived Feedstocks and Applications

Component from HydrolysisChemical NamePotential Industrial Applications
Fatty AcidTriacontanoic AcidSurfactants, Lubricants, Cosmetics, Biodegradable Polymers medchemexpress.comcymitquimica.comchemimpex.com
Fatty Alcohol1-TriacontanolPlant Growth Regulators, Cosmetics, Pharmaceuticals, Lubricants chemimpex.commarketresearchintellect.com

Future Research Directions and Emerging Paradigms for Triacontyl Triacontanoate

Development of Advanced In Silico Models for Predicting Properties and Activities

The development of advanced in silico models, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, represents a significant frontier in the study of long-chain esters like triacontyl triacontanoate. These computational tools offer the potential to predict the physicochemical properties and biological activities of such molecules, thereby accelerating research and development while reducing the need for extensive empirical testing.

Researchers have successfully employed QSAR models to predict various properties of esters, including their toxicity and antiwear performance as lubricant oils. d-nb.infonih.gov For instance, multiple linear regression (MLR) approaches have been used to develop robust QSARs for predicting the base-catalyzed hydrolysis rates of carboxylic acid esters. nih.gov These models often incorporate a range of molecular descriptors related to protonation (pKa), charge, electronegativity, and steric parameters to achieve accurate predictions. nih.gov The development of such models for this compound could provide valuable insights into its behavior in various applications.

One of the challenges in modeling long-chain esters is the potential for higher prediction errors due to their long alkyl chains and the influence of experimental conditions like pressure. nih.gov To address this, researchers have developed separate models for esters with different chain lengths, which has been shown to improve predictive accuracy. acs.org For example, a QSAR model developed for long-chain hydrocarbon esters demonstrated improved performance with the inclusion of descriptors related to electronegativity and polarizability. acs.org

Molecular dynamics simulations at both atomistic and coarse-grained scales are also being used to understand the interactions between wax esters and other molecules. eventscribe.net These simulations can provide fundamental insights into the mixing behavior of wax esters in oil, which is crucial for their application in food and other industries. eventscribe.net For this compound, such simulations could elucidate its interactions with other components in complex mixtures, such as plant cuticular waxes.

Table 1: Key Descriptor Types for In Silico Modeling of Esters

Descriptor TypeExamplesRelevance to this compound
Topological Molecular weight, connectivity indicesBasic structural properties influencing physical characteristics.
Electronic pKa, electronegativity, charge densityPredicting reactivity, hydrolysis rates, and intermolecular interactions.
Steric/Geometrical Molecular volume, surface areaInfluencing packing, melting point, and interactions within a matrix.
Hydrophobic LogP, XLogP3-AAPredicting solubility, environmental partitioning, and biological uptake.

This table summarizes key descriptor types used in QSAR/QSPR models for esters and their potential relevance for understanding the properties of this compound.

Future research in this area should focus on developing and validating specific in silico models for very long-chain wax esters like this compound. This will require the generation of high-quality experimental data for model training and validation, as well as the exploration of new and more sophisticated molecular descriptors to capture the unique properties of these large and flexible molecules.

Exploration of Novel Biocatalytic Systems for Sustainable Production

The chemical synthesis of wax esters like this compound often involves high temperatures and corrosive catalysts, leading to sustainability concerns and potential product degradation. acs.org Biocatalytic synthesis, primarily using lipases, presents a milder and more selective alternative for producing these valuable compounds. acs.orgdss.go.th

Lipases (EC 3.1.1.3) are enzymes that can catalyze the esterification of fatty acids and long-chain alcohols to produce wax esters. acs.org This process can be achieved through direct esterification or alcoholysis of triglycerides. acs.orgnih.gov Research has demonstrated the successful synthesis of various wax esters using lipases from different sources, including Candida antarctica (Novozym 435), Rhizomucor miehei, and papaya latex. acs.org High yields of wax esters, often exceeding 95%, have been achieved under optimized conditions. acs.org

The choice of solvent, temperature, substrate molar ratio, and enzyme amount are critical parameters that influence the efficiency of lipase-catalyzed wax ester synthesis. jst.go.jp For instance, hexane (B92381) has been identified as a suitable solvent for some lipase-catalyzed reactions. jst.go.jp The reaction equilibrium can also be influenced by the pH and the chain length of the fatty alcohol. nih.gov

Table 2: Examples of Lipases Used in Wax Ester Synthesis

Lipase (B570770) SourceSubstratesKey Findings
Candida antarctica (Novozym 435)Fatty acids and alcohols from crambe and camelina oilsHigh conversion rates (>95%) to wax esters within 4-6 hours. acs.org
Papaya (Carica papaya) latexFatty acids and alcohols from crambe and camelina oilsHigh conversion rates (>95%) achieved after 24 hours. acs.org
Alcaligenes sp.Oleyl alcohol and milk fatAchieved around 60% ester synthesis within 2 hours. dss.go.th
Chromobacterium viscosumOleyl alcohol and milk fatReached approximately 60% ester synthesis in 48 hours. dss.go.th
Pseudomonas fluorescensOleic acid and hexadecanolCatalyzed wax ester synthesis in an aqueous medium. nih.gov

This table provides examples of different lipases that have been successfully used for the biocatalytic synthesis of wax esters.

Future research should focus on discovering and characterizing novel lipases with enhanced stability and specificity for the synthesis of very long-chain wax esters like this compound. The development of efficient whole-cell biocatalyst systems and integrated continuous-flow production processes could further enhance the sustainability and economic viability of biocatalytic wax ester production. acs.org Additionally, further research into the metabolic engineering of non-food oil crops could lead to dedicated platforms for producing tailored wax esters for industrial applications. oup.com

Investigation of Environmental Fates and Biodegradation Pathways

Understanding the environmental fate and biodegradation of this compound is crucial for assessing its ecological impact. As a major component of plant cuticular waxes and beeswax, this long-chain ester can enter the environment through various natural processes. witpress.comfrontiersin.org

The biodegradation of long-chain alkanes and esters is primarily a microbial process. mdpi.com Several bacterial genera, including Acinetobacter, Pseudomonas, and Rhodococcus, are known to degrade long-chain hydrocarbons. mdpi.com The initial step in the aerobic degradation of alkanes often involves oxidation to a primary or secondary alcohol by monooxygenase enzymes. mdpi.com This is followed by further oxidation to an aldehyde and then a fatty acid, which can enter the β-oxidation cycle. mdpi.com

In the case of wax esters, esterases and lipases play a key role in their hydrolysis, breaking them down into their constituent fatty acids and alcohols. pmhe.in These enzymes have been identified in the digestive tracts of organisms that consume beeswax, such as the greater wax moth, Galleria mellonella. pmhe.in

The structure of the ester, particularly the presence of long alkyl chains, can influence its biodegradability. While generally considered biodegradable, the very long-chain nature of this compound may affect the rate and extent of its degradation. nih.gov Studies on the biodegradation of phytane, a branched-chain alkane, have shown that some microorganisms can accumulate isoprenoid wax esters as intracellular metabolites under nitrogen-starved conditions. oup.com This suggests that under certain environmental conditions, the biodegradation of long-chain hydrocarbons can lead to the formation of new wax esters. nih.gov

Research on beeswax has indicated that it can enhance the natural degradation of hydrocarbons in contaminated environments. google.com This is attributed to the beeswax stimulating the growth of indigenous hydrocarbon-degrading microorganisms. witpress.comgoogle.com

Table 3: Key Enzymes in the Biodegradation of Wax Esters and their Precursors

EnzymeFunctionRelevance to this compound Degradation
Alkane Monooxygenase Oxidizes alkanes to alcohols. mdpi.comInitial step in the breakdown of the alkane chains of triacontanoic acid and triacontanol (B1677592).
Alcohol Dehydrogenase Oxidizes alcohols to aldehydes. mdpi.comFurther oxidation of the alcohol degradation products.
Aldehyde Dehydrogenase Oxidizes aldehydes to fatty acids. mdpi.comFormation of fatty acids that can enter metabolic pathways.
Esterase/Lipase Hydrolyzes ester bonds. pmhe.inCleavage of this compound into triacontanoic acid and triacontanol.
Baeyer–Villiger monooxygenase Oxidizes ketones to esters. mdpi.comPotential role in alternative degradation pathways of long-chain alkanes.

This table outlines the key enzymes involved in the microbial degradation of the components of this compound.

Future research should focus on isolating and characterizing microorganisms capable of efficiently degrading this compound. Investigating the specific enzymatic pathways and the influence of environmental factors such as temperature, pH, and nutrient availability on its biodegradation will be crucial. Furthermore, studying the potential for bioaccumulation and biomagnification of this very long-chain ester in different ecosystems is warranted.

Deeper Elucidation of Complex Ecological Roles through Integrated Omics Approaches

The ecological roles of this compound, particularly as a component of plant cuticular waxes, are multifaceted and can be further elucidated through integrated "omics" approaches. nih.gov These approaches, including genomics, transcriptomics, proteomics, and metabolomics, allow for a comprehensive understanding of the genetic and biochemical networks underlying the synthesis and function of cuticular waxes. nih.govoup.com

Plant cuticular wax, which includes this compound, forms a protective barrier against various environmental stresses, such as drought, UV radiation, and pathogens. frontiersin.org The composition and amount of cuticular wax can change in response to these stresses. frontiersin.org For example, drought stress has been shown to increase the total amount of cuticular wax in several plant species. frontiersin.org

Metabolomic studies, coupled with genetic analyses, have begun to unravel the complex relationship between cuticular wax composition and plant physiological traits. In maize, for instance, high molecular weight wax esters have been shown to play an important role in regulating cuticular conductance, which is a measure of water loss through the cuticle. oup.combiorxiv.org

Genome-wide association studies (GWAS) and transcriptome-wide association studies (TWAS) are powerful tools for identifying genes associated with the natural variation in cuticular wax traits. oup.com By integrating these omics datasets, researchers can identify candidate genes involved in the biosynthesis, transport, and regulation of wax components like this compound. oup.combiorxiv.org

The application of these integrated omics strategies has already led to the identification of novel genes and chemical components involved in the formation and function of the plant cuticle. nih.govoup.com This knowledge can be leveraged to improve crop resilience to environmental stresses.

Table 4: Omics Approaches for Studying this compound in Plants

Omics ApproachFocus of StudyPotential Insights for this compound
Genomics DNA sequence and structureIdentification of genes encoding enzymes for very long-chain fatty acid and alcohol synthesis.
Transcriptomics Gene expression (RNA)Understanding the regulation of wax biosynthesis genes under different environmental conditions.
Proteomics Protein expression and functionIdentifying and characterizing the enzymes directly involved in this compound synthesis.
Metabolomics Small molecule profilesQuantifying this compound and other wax components to correlate with physiological traits.

This table summarizes how different omics approaches can be applied to deepen our understanding of the ecological roles of this compound in plants.

Future research should continue to apply and integrate these omics approaches to a wider range of plant species. This will not only enhance our fundamental understanding of the ecological roles of this compound but also provide valuable targets for breeding crops with improved stress tolerance and water-use efficiency.

Design and Synthesis of Functionalized this compound Analogs for Specific Industrial Applications

The unique properties of this compound, such as its high hydrophobicity and thermal stability, make it a promising molecule for various industrial applications. By designing and synthesizing functionalized analogs of this compound, it may be possible to tailor its properties for specific uses in areas like lubricants, coatings, and cosmetics. faer-wax.comalfa-chemistry.comgoogle.com

The synthesis of functionalized long-chain esters can be achieved through various chemical and biocatalytic methods. For example, dicarboxylic esters can be used as building blocks for the biocatalyzed synthesis of functionalized polyesters. beilstein-journals.org The mild conditions of enzyme catalysis allow for the incorporation of sensitive functional groups that might not be compatible with traditional chemical synthesis. beilstein-journals.org

Another approach involves the functionalization of long-chain olefins and fatty acid derivatives. uantwerpen.be Techniques like hydroboration-isomerization can be used to shift double bonds to terminal positions, allowing for the introduction of various functional groups. uantwerpen.be The synthesis of long-chain fatty acid enol esters also provides a versatile route to creating libraries of natural-product-like compounds for biological screening. acs.org

The introduction of different functional groups onto the this compound backbone could impart new properties. For example, introducing polar groups could modify its emulsification properties, while incorporating reactive groups could allow for its use as a monomer in polymerization reactions. beilstein-journals.org The development of biobased and sustainable synthetic routes to these functionalized analogs is also an important consideration. nih.gov

Table 5: Potential Industrial Applications for Functionalized this compound Analogs

IndustryPotential ApplicationDesired Functionalization
Coatings Scratch-resistant and hydrophobic surfacesIntroduction of cross-linking moieties (e.g., oxetane (B1205548) groups).
Plastics High-performance processing aids and lubricantsModification of chain length and branching to optimize flow properties.
Cosmetics Emollients with enhanced feel and longevityIncorporation of polar groups to improve spreadability and film-forming ability.
Lubricants Extreme pressure and antiwear additivesSulfurization or introduction of other heteroatoms to enhance performance.
Biomaterials Renewable and biodegradable polymersSynthesis of polyesters from dicarboxylic acid analogs of triacontanoic acid.

This table outlines potential industrial applications for functionalized analogs of this compound and the types of chemical modifications that could be beneficial.

Future research in this area should focus on developing efficient and sustainable methods for the synthesis of a diverse range of functionalized this compound analogs. This will involve exploring novel catalytic systems, both chemical and biological, and investigating the structure-property relationships of the resulting molecules. The evaluation of these analogs in specific industrial applications will be crucial for demonstrating their potential value.

Q & A

Q. What experimental methodologies are recommended for synthesizing triacontyl triacontanoate, and how can purity be validated?

Methodological Answer: Synthesis typically involves esterification between triacontanol and triacontanoic acid, catalyzed by acid (e.g., H₂SO₄) or enzymatic agents. Key steps include:

  • Reagent stoichiometry optimization : Use molar ratios (1:1 to 1:1.2) to maximize yield while minimizing unreacted starting materials .
  • Purification : Column chromatography or recrystallization in non-polar solvents (e.g., hexane) to isolate the ester.
  • Purity validation :
    • GC-MS : Retention time and molecular ion peak (m/z 878.8 for [M]⁺) .
    • FTIR : Ester carbonyl stretch (~1740 cm⁻¹) and absence of hydroxyl peaks (~3400 cm⁻¹) .

Q. How should researchers design experiments to characterize the thermal stability of this compound?

Methodological Answer: Use differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA):

  • DSC : Heating rate of 10°C/min under nitrogen to detect melting points (expected range: 80–85°C) and phase transitions .
  • TGA : Decomposition onset temperature (typically >250°C) to assess stability under oxidative conditions .
  • Control : Compare with shorter-chain esters (e.g., methyl triacontanoate) to contextualize thermal behavior .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound across studies be resolved?

Methodological Answer: Discrepancies in NMR or FTIR spectra often arise from solvent effects or impurities. Mitigation strategies include:

  • Triangulation : Cross-validate using multiple techniques (e.g., ¹³C NMR for carbonyl confirmation at ~170 ppm, complemented by X-ray crystallography if crystalline) .
  • Standardization : Use deuterated solvents (e.g., CDCl₃) and internal standards (e.g., TMS) for NMR .
  • Statistical analysis : Apply principal component analysis (PCA) to spectral datasets to identify outlier results .

Q. What advanced computational models are suitable for predicting the environmental persistence of this compound?

Methodological Answer: Employ molecular dynamics (MD) and quantitative structure-activity relationship (QSAR) models:

  • MD simulations : Simulate hydrolysis rates in aqueous environments using software like GROMACS, focusing on ester bond cleavage .
  • QSAR parameters : LogP (octanol-water partition coefficient) to predict bioaccumulation potential (estimated LogP >14 for this compound) .
  • Validation : Compare with empirical data from soil half-life studies under controlled pH and temperature .

Q. How can researchers address low reproducibility in bioactivity assays involving this compound?

Methodological Answer: Reproducibility issues often stem from compound aggregation or solvent interactions. Solutions include:

  • Solvent selection : Use dimethyl sulfoxide (DMSO) with ≤0.1% water to prevent micelle formation .
  • Dose-response curves : Test concentrations from 1 nM to 100 µM, ensuring linearity (R² >0.95) .
  • Positive controls : Include known bioactive esters (e.g., methyl palmitate) to calibrate assay sensitivity .

Guidelines for Data Presentation

  • Figures/Tables : Ensure axis labels, units, and error bars are explicit (e.g., "Mean ± SD, n=3") .
  • Statistical tests : Justify use of ANOVA or t-tests with p-values and effect sizes .
  • Chemical structures : Use IUPAC names and avoid shorthand (e.g., "this compound" instead of "C60 ester") .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.